Fmoc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid
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Overview
Description
Fmoc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The compound also contains a 2,3-difluorobenzyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the 2,3-Difluorobenzyl Group: The 2,3-difluorobenzyl group is introduced through a nucleophilic substitution reaction. This involves reacting the protected amino acid with 2,3-difluorobenzyl bromide in the presence of a base such as potassium carbonate.
Deprotection: The final step involves the removal of the Fmoc protecting group using a base such as piperidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The 2,3-difluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like potassium carbonate and solvents such as dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the 2,3-difluorobenzyl group.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid is used in peptide synthesis as a building block. The Fmoc group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids to form peptides.
Biology
The compound is used in the study of protein structure and function. It serves as a model compound for understanding the interactions between amino acids and proteins.
Medicine
In medicine, this compound is used in the development of peptide-based drugs. Its unique chemical properties make it suitable for designing peptides with enhanced stability and bioactivity.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of complex organic molecules for various applications.
Mechanism of Action
The mechanism of action of Fmoc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing for selective reactions at other sites. The 2,3-difluorobenzyl group enhances the compound’s stability and reactivity, facilitating its use in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-(s)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid: Similar structure but with chlorine atoms instead of fluorine.
Fmoc-(s)-3-amino-2-(2,3-dibromobenzyl)propanoic acid: Similar structure but with bromine atoms instead of fluorine.
Fmoc-(s)-3-amino-2-(2,3-dimethylbenzyl)propanoic acid: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of the 2,3-difluorobenzyl group in Fmoc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid imparts unique chemical properties, such as increased stability and reactivity. This makes it distinct from other similar compounds and suitable for specific applications in peptide synthesis and drug development.
Properties
Molecular Formula |
C25H21F2NO4 |
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Molecular Weight |
437.4 g/mol |
IUPAC Name |
(2S)-2-[(2,3-difluorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21F2NO4/c26-22-11-5-6-15(23(22)27)12-16(24(29)30)13-28-25(31)32-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,16,21H,12-14H2,(H,28,31)(H,29,30)/t16-/m0/s1 |
InChI Key |
GMGKJOMXQJUZHL-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=C(C(=CC=C4)F)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=C(C(=CC=C4)F)F)C(=O)O |
Origin of Product |
United States |
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